molecular formula C18H20N2OS B6189616 N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide CAS No. 1225133-57-2

N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B6189616
CAS No.: 1225133-57-2
M. Wt: 312.4
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Description

N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide: is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core and a carboxamide group attached to a 2,2-dimethylpropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine core with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.

    Attachment of the 2,2-Dimethylpropyl Group: The final step involves the alkylation of the carboxamide group with 2,2-dimethylpropyl bromide or a similar alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry: N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide is used as a precursor in the synthesis of more complex phenothiazine derivatives, which are valuable in various chemical research applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antipsychotic, anti-inflammatory, and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its potential antipsychotic effects. Additionally, the compound may modulate other signaling pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.

Uniqueness: N-(2,2-dimethylpropyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the 2,2-dimethylpropyl group and the carboxamide functionality can influence its interaction with biological targets and its overall pharmacokinetic profile.

Properties

CAS No.

1225133-57-2

Molecular Formula

C18H20N2OS

Molecular Weight

312.4

Purity

95

Origin of Product

United States

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